molecular formula C11H9FN2 B11743052 2-(2-Fluorophenyl)pyridin-4-amine

2-(2-Fluorophenyl)pyridin-4-amine

Cat. No.: B11743052
M. Wt: 188.20 g/mol
InChI Key: BCAMPNACHNIWGQ-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)pyridin-4-amine is a chemical compound with the molecular formula C11H9FN2. It is a derivative of pyridine, where the pyridine ring is substituted with a fluorophenyl group at the 2-position and an amine group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)pyridin-4-amine typically involves the coupling of a fluorophenyl derivative with a pyridine derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of 2-fluorophenyl with a halogenated pyridine in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)pyridin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups at the fluorine position .

Scientific Research Applications

2-(2-Fluorophenyl)pyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)pyridin-4-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The fluorophenyl group can enhance the compound’s binding affinity and selectivity for these targets, while the pyridine ring can modulate its electronic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Fluorophenyl)pyridin-4-amine is unique due to the presence of both the fluorophenyl and amine groups, which confer distinct electronic and steric properties. These properties can enhance its reactivity and selectivity in various chemical reactions and applications .

Properties

Molecular Formula

C11H9FN2

Molecular Weight

188.20 g/mol

IUPAC Name

2-(2-fluorophenyl)pyridin-4-amine

InChI

InChI=1S/C11H9FN2/c12-10-4-2-1-3-9(10)11-7-8(13)5-6-14-11/h1-7H,(H2,13,14)

InChI Key

BCAMPNACHNIWGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CC(=C2)N)F

Origin of Product

United States

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